[4-[2-(1-ethylpiperidin-1-ium-1-yl)ethyl]-3-oxo-1,4-benzoxazin-6-yl] N,N-dimethylcarbamate;iodide
Description
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Properties
CAS No. |
97051-02-0 |
|---|---|
Molecular Formula |
C20H30IN3O4 |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
[4-[2-(1-ethylpiperidin-1-ium-1-yl)ethyl]-3-oxo-1,4-benzoxazin-6-yl] N,N-dimethylcarbamate;iodide |
InChI |
InChI=1S/C20H30N3O4.HI/c1-4-23(11-6-5-7-12-23)13-10-22-17-14-16(27-20(25)21(2)3)8-9-18(17)26-15-19(22)24;/h8-9,14H,4-7,10-13,15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HNEYZMBYKPWQAL-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCCCC1)CCN2C(=O)COC3=C2C=C(C=C3)OC(=O)N(C)C.[I-] |
Origin of Product |
United States |
Biological Activity
The compound [4-[2-(1-ethylpiperidin-1-ium-1-yl)ethyl]-3-oxo-1,4-benzoxazin-6-yl] N,N-dimethylcarbamate;iodide (CAS Number: 97051-02-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 503.4 g/mol. The structure features a benzoxazine ring, which is known for its diverse biological activities. The presence of the piperidine moiety may contribute to its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H30IN3O4 |
| Molecular Weight | 503.4 g/mol |
| CAS Number | 97051-02-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors such as piperidine derivatives and benzoxazine intermediates. Detailed methodologies can vary, but they generally include steps such as alkylation and carbamate formation.
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. In studies where similar compounds were evaluated, they showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study:
A related study demonstrated that benzoxazine derivatives displayed comparable antibacterial activity to established antibiotics like norfloxacin and chloramphenicol against Bacillus subtilis and other pathogens . While specific data on the iodide derivative's efficacy is limited, the structural similarities suggest potential for similar activity.
Anti-inflammatory Effects
Benzoxazine derivatives have been reported to possess anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory conditions.
Research Findings:
In a study focusing on the anti-inflammatory potential of related compounds, it was found that certain benzoxazines could significantly reduce levels of TNF-alpha and IL-6 in macrophage cell lines . This indicates that this compound may exhibit similar effects.
Cytotoxicity
The cytotoxic effects of this compound have not been extensively studied; however, related compounds in the benzoxazine class have shown promising results in cancer cell lines.
Example Data:
In one study, benzoxazine derivatives demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells . The mechanism often involves induction of apoptosis through mitochondrial pathways.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Recent studies have indicated that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. The incorporation of the piperidine moiety enhances the bioactivity against various pathogens. For instance, compounds similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for development as new antimicrobial agents .
Anticancer Properties : The benzoxazine scaffold is known for its anticancer activity. Research has demonstrated that compounds containing this structure can induce apoptosis in cancer cells. The specific compound discussed here has been evaluated in vitro for its cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation .
Organic Synthesis Applications
Synthetic Intermediates : The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block in organic synthesis. For example, it can be used in the synthesis of other nitrogen-containing heterocycles, which are crucial in pharmaceutical chemistry .
Catalysis : There is potential for this compound to act as a catalyst or catalyst precursor in organic reactions. The presence of the piperidine group may facilitate nucleophilic attacks or serve as a ligand in metal-catalyzed reactions, enhancing reaction efficiency and selectivity.
Data Tables
Case Study 1: Antimicrobial Testing
A study conducted on derivatives similar to the target compound revealed that modifications to the benzoxazine core significantly enhanced antimicrobial efficacy. The minimal inhibitory concentrations (MICs) were determined against several bacterial strains, showing that certain derivatives had MIC values lower than those of conventional antibiotics.
Case Study 2: Anticancer Activity
In vitro tests on human cancer cell lines demonstrated that the compound induced significant cell death at micromolar concentrations. Flow cytometry analysis indicated that the mechanism involved apoptosis, with increased levels of caspase activation observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
